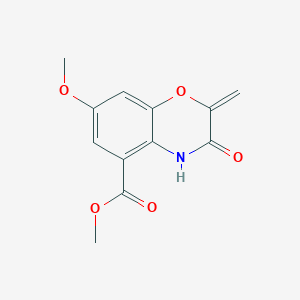
Macromomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macromomycin B is a natural product found in Streptomyces macromomyceticus and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Macromomycin B has demonstrated significant antitumor properties against various cancer models. Notably, it has been effective against murine leukemias (L1210 and P388), melanoma (B16), and Lewis lung carcinoma.
Case Study: Murine Leukemias and Melanoma
- Study Design : Mice bearing L1210 or P388 leukemias and B16 melanoma were treated with intraperitoneal (i.p.) injections of this compound.
- Results :
- L1210 Leukemia : 37% increase in lifespan.
- P388 Leukemia : 68% increase in lifespan.
- B16 Melanoma : 120% increase in lifespan with some complete cures observed.
- Dosage : Effective doses ranged from 16 to 40 mg/kg administered daily for nine days .
This data indicates that this compound could be a candidate for clinical trials targeting human solid tumors due to its substantial efficacy in preclinical models.
Table 1: Mechanisms of Action
| Mechanism | Description |
|---|---|
| DNA Synthesis Inhibition | Disrupts the replication process of cancerous cells. |
| Protein Interaction | Binds to specific proteins involved in cell cycle regulation. |
| Cytotoxicity | Induces apoptosis in malignant cells at nanomolar concentrations. |
Inhibition of Viral Infections
Recent studies have explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.
Case Study: SARS-CoV-2 Inhibition
- Research Findings : In silico analysis identified this compound as having potential binding affinity to the receptor binding domain (RBD) of SARS-CoV-2.
- Implications : This suggests that this compound may inhibit viral entry into host cells, thereby reducing infection rates .
Broader Applications in Drug Development
The versatility of this compound extends beyond oncology and virology. It is being investigated for its potential applications in:
- Antibiotic Development : As a lead compound for developing new antibiotics against resistant bacterial strains.
- Immunomodulation : Exploring its effects on immune responses could lead to novel therapies for autoimmune conditions.
Table 2: Potential Applications in Drug Development
| Application Area | Potential Impact |
|---|---|
| Antibiotic Resistance | Development of new antibiotics targeting resistant strains. |
| Immunotherapy | Modulation of immune responses for autoimmune diseases. |
| Antiviral Therapy | Targeting viral infections like SARS-CoV-2. |
Propiedades
Número CAS |
12634-34-3 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
methyl 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-6-11(14)13-10-8(12(15)17-3)4-7(16-2)5-9(10)18-6/h4-5H,1H2,2-3H3,(H,13,14) |
Clave InChI |
HXKWEZFTHHFQMB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
SMILES canónico |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
Key on ui other cas no. |
70213-45-5 |
Números CAS relacionados |
12634-34-3 (Parent) |
Sinónimos |
macromomycins |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















